Ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate
Description
Ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate is a nicotinic acid derivative featuring a trifluoromethyl group at the 4-position, a methyl group at the 2-position, and a furan-2-yl substituent at the 6-position of the pyridine ring. The ethyl ester moiety enhances its lipophilicity, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-3-20-13(19)12-8(2)18-10(11-5-4-6-21-11)7-9(12)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUIEERHFAODHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinic acid derivative, followed by the introduction of the furan ring and the trifluoromethyl group. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s uniqueness lies in its 6-position furan substituent, which distinguishes it from closely related derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Commercial Comparison of Ethyl Nicotinate Derivatives
Key Observations:
The trifluoromethyl group at position 4 (common in all analogs) contributes to metabolic stability and electronegativity, influencing binding affinity in biological targets .
In contrast, Ethyl 6-(trifluoromethyl)nicotinate remains widely available, likely due to simpler synthesis pathways .
Physicochemical Properties :
- The hydroxyl group in Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate increases polarity, making it more water-soluble than methyl- or phenyl-substituted analogs .
Biological Activity
Ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant studies.
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with furan derivatives and trifluoromethylating agents.
- Nitration and Reduction : Initial reactions may involve nitration to introduce functional groups followed by reduction.
- Coupling Reaction : The key step is the coupling of furan with ethyl nicotinate under basic conditions.
- Trifluoromethylation : The final product is obtained through trifluoromethylation.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. Studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 15 | 12.5 |
| Escherichia coli | 18 | 10 |
| Candida albicans | 20 | 8 |
These results indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human leukemia (CEM) | 0.13 ± 0.06 |
| Breast cancer (MCF7) | 0.25 ± 0.05 |
| Colon cancer (HCT116) | 0.30 ± 0.07 |
The mechanism behind its anticancer activity may involve the modulation of specific signaling pathways, leading to apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, suggesting a potential therapeutic role in inflammatory diseases.
The biological activity of this compound is largely attributed to its structural features:
- Lipophilicity : The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration.
- Target Interaction : Inside the cell, it interacts with various molecular targets, including enzymes and receptors involved in inflammation and cell proliferation.
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. Results indicated that the compound significantly inhibited bacterial growth at low concentrations, highlighting its potential as a therapeutic agent .
- Cancer Cell Line Evaluation : Another study focused on its effects on human leukemia cells, revealing that treatment with this compound led to increased apoptosis rates compared to control groups .
Q & A
Q. What are common synthetic routes for preparing Ethyl 6-(furan-2-yl)-2-methyl-4-(trifluoromethyl)nicotinate?
A plausible synthesis involves cross-coupling reactions, such as Suzuki-Miyaura coupling, where a halogenated trifluoromethylnicotinate ester (e.g., ethyl 4-iodo-2-methyl-6-(trifluoromethyl)nicotinate) reacts with a furan-2-yl boronic acid derivative. This method is analogous to protocols used for structurally related pyrimidine and pyridine derivatives . Alternatively, nucleophilic substitution reactions using trifluoromethanesulfonic acid esters (triflates) with furan-containing nucleophiles may be employed, as demonstrated in similar heterocyclic systems .
Q. How can the purity and structural identity of this compound be validated?
High-performance liquid chromatography (HPLC) with retention time comparison (e.g., 1.26 minutes under SMD-TFA05 conditions) and liquid chromatography-mass spectrometry (LCMS) for molecular ion detection (e.g., m/z 366 [M+H]+ for a related trifluoromethylpyrimidine ester) are standard methods . Nuclear magnetic resonance (NMR) spectroscopy, particularly -, -, and -NMR, can confirm substituent positions and ester functionality, as shown for ethyl nicotinate analogs .
Q. What safety precautions are necessary when handling this compound?
While direct safety data for this compound is limited, trifluoromethylpyridine derivatives often require precautions against inhalation, skin contact, and eye exposure due to potential irritation. Use fume hoods, personal protective equipment (PPE), and refer to safety protocols for structurally similar compounds like 4-bromo-2-(trifluoromethyl)aniline, which mandates ventilation and emergency rinsing procedures .
Advanced Research Questions
Q. How can crystallographic techniques resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is recommended for precise determination of molecular geometry and substituent orientation. For example, ethyl 4-(furan-2-yl)tetrahydropyrimidine analogs were resolved with , highlighting the utility of SHELX software for small-molecule refinement . Disorder in the furan or trifluoromethyl groups may require iterative refinement and thermal parameter adjustments.
Q. What mechanistic insights govern the reactivity of the trifluoromethyl group in this compound?
Density functional theory (DFT) calculations can model electron-withdrawing effects of the trifluoromethyl group on the nicotinate core, influencing electrophilic substitution patterns. Spectroscopic studies (e.g., -NMR) and kinetic analyses of hydrolysis or nucleophilic displacement reactions (e.g., SNAr) under varying pH and solvent conditions can further elucidate its stability and reactivity .
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?
Post-synthetic modifications include:
- Ester hydrolysis to generate the carboxylic acid derivative under basic conditions (e.g., NaOH/EtOH).
- Borylation at the 2-methyl or furan positions using palladium-catalyzed Miyaura borylation, enabling further cross-coupling .
- Radical trifluoromethylation to introduce additional CF groups, leveraging reagents like Umemoto’s salt .
Q. What strategies optimize its solubility for biological assays?
Co-solvent systems (e.g., DMSO/PBS mixtures) or prodrug approaches (e.g., converting the ethyl ester to a water-soluble glycine conjugate) can enhance solubility. Micellar encapsulation using surfactants like Tween-80 has been effective for hydrophobic trifluoromethylated compounds in in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
